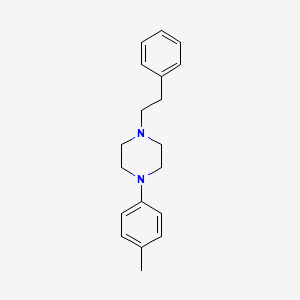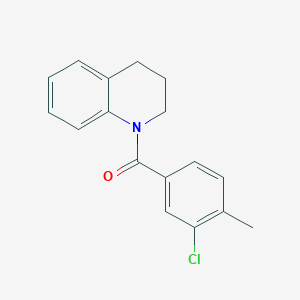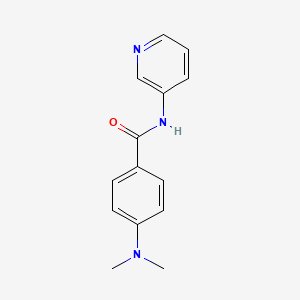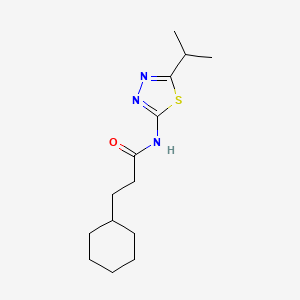![molecular formula C16H12F3NO3 B5785855 N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit glycogen synthase kinase-3 (N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide), an enzyme that is implicated in the pathogenesis of these diseases.
Mécanisme D'action
N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide by binding to the ATP binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in the neurodegenerative process. Additionally, the compound has been shown to have anti-inflammatory effects and to promote neurogenesis, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been extensively studied in vitro and in vivo. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been shown to promote the survival and differentiation of neural stem cells, which may have implications for the treatment of other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its specificity for N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanisms underlying the compound's neuroprotective effects and to explore its potential therapeutic applications in other neurological disorders. Finally, the compound's pharmacokinetics and toxicity profile need to be further characterized to assess its suitability for clinical use.
Conclusion
In conclusion, N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its specificity for N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its ability to promote neurogenesis and reduce neuroinflammation make it a valuable tool for studying the role of this enzyme in various biological processes. However, further research is needed to fully understand its mechanisms of action and to assess its suitability for clinical use.
Méthodes De Synthèse
The synthesis of N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2-(trifluoromethyl)aniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)11-3-1-2-4-12(11)20-15(21)10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCSRVVUZIFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)

![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)



![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)